molecular formula C32H30N6O3S2 B2610882 N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 361149-35-1

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2610882
CAS RN: 361149-35-1
M. Wt: 610.75
InChI Key: URTFZUHQPGEISY-UHFFFAOYSA-N
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Description

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O3S2 and its molecular weight is 610.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Mechanistic Studies

The chemical compound has been instrumental in the synthesis of complex heterocyclic structures, demonstrating its utility in the development of novel organic compounds. For example, the reaction involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcased an unexpected mechanism involving ANRORC rearrangement, followed by N-formylation, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, with structures confirmed by X-ray analysis (Ledenyova et al., 2018).

Heterocyclic Compound Synthesis

The synthesis of thio- and furan-fused heterocycles demonstrates the compound's role in creating novel classes of compounds. These synthesis processes involve intramolecular cyclization, leading to the formation of complex fused ring systems such as furopyranone, furopyrrolone, and thienopyrrolone derivatives (Ergun et al., 2014).

Antimicrobial and Antileukemic Activities

Research on novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, has highlighted the compound's potential for antimicrobial activity. These studies involve the synthesis of derivatives and their evaluation against a range of bacteria and fungi, showing dependency of antimicrobial activity on the Schiff base moiety (Hamed et al., 2020). Additionally, furanyl and pyranyl derivatives of certain compounds have been tested for antileukemic activity, comparing their effects with those of ribosyl derivatives (Earl & Townsend, 1979).

Tuberculostatic Activity

The synthesis of structural analogs related to antituberculous agents, involving the condensation of aromatic or heteroaromatic aldehydes with β-dicarbonyl compounds, has been investigated for tuberculostatic activity. This research underscores the importance of such compounds in the search for effective treatments against tuberculosis (Titova et al., 2019).

properties

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O3S2/c1-22-11-13-24(14-12-22)26-19-25(28-10-6-18-42-28)36-38(26)30(39)21-43-32-35-34-29(20-33-31(40)27-9-5-17-41-27)37(32)16-15-23-7-3-2-4-8-23/h2-14,17-18,26H,15-16,19-21H2,1H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFZUHQPGEISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

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